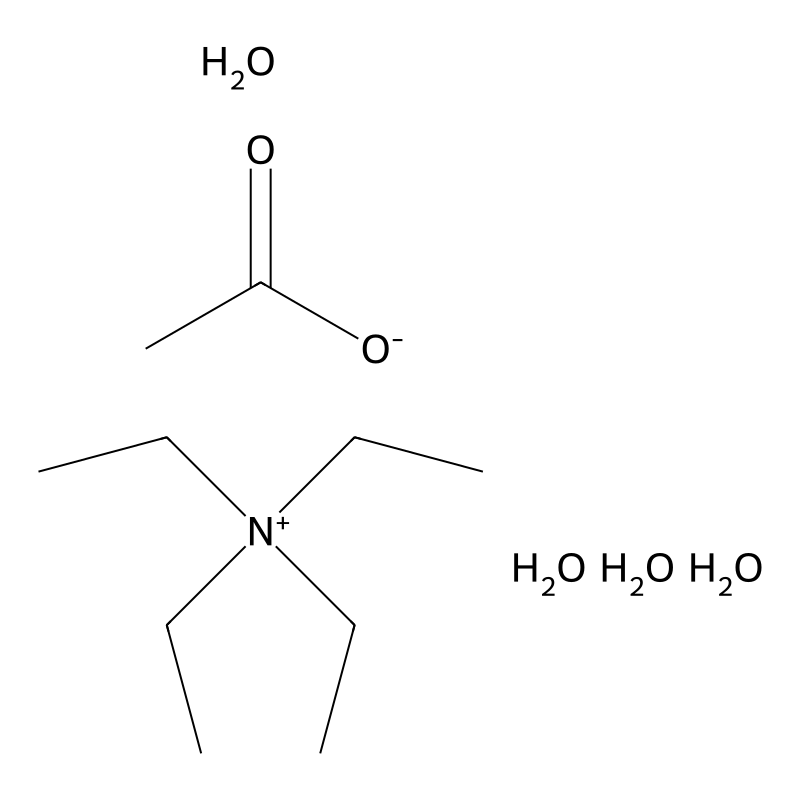

Tetraethylammonium acetate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Membrane Separation Processes

TEAA•4H₂O has been studied for its ability to create membranes selectively permeable to carbon dioxide (CO₂) while hindering the passage of other gases like hydrogen (H₂) and methane (CH₄). This property makes it a potential candidate for developing membranes for CO₂ capture technologies. A study published in the Journal of Membrane Science demonstrated the use of TEAA•4H₂O in preparing such membranes. Source: Separation of Carbon Dioxide from Hydrogen and Methane using Supported Ionic Liquid Membranes, Journal of Membrane Science:

Organic Synthesis

The unique properties of TEAA•4H₂O make it a valuable reagent in organic synthesis. Research has explored its application in:

- Ring-Opening Reactions: A study described the use of TEAA•4H₂O as a catalyst for the ring-opening of 1,3,2-dioxaphospholanes, expanding the possibilities for synthesizing specific organophosphorus compounds. Source: Ring-Opening of 1,3,2-Dioxaphospholanes by Tetraethylammonium Acetate, The Journal of Organic Chemistry:

- Ether Phospholipid Synthesis: TEAA•4H₂O has also been employed as a catalyst in the synthesis of ether phospholipids, a class of lipids with various biological functions. Source: Synthesis of Ether Phospholipids with a Primary Ether Linkage at the sn-1 Position, Chemistry and Biodiversity

Tetraethylammonium acetate tetrahydrate is a quaternary ammonium salt with the chemical formula C₁₀H₃₁NO₆. It consists of a tetraethylammonium cation and an acetate anion, associated with four water molecules. This compound typically appears as a white to light yellow crystalline powder and is soluble in water. It is primarily used in research settings and is not intended for diagnostic or therapeutic applications .

- Decomposition: When heated, it may decompose, releasing volatile components.

- Ion Exchange Reactions: As a quaternary ammonium compound, it can exchange its acetate ion with other anions in solution.

- Hydrolysis: In aqueous solutions, it may undergo hydrolysis, affecting its stability and reactivity.

These reactions are significant for understanding its behavior in different chemical environments.

Tetraethylammonium acetate tetrahydrate has shown biological activity as a cyclase inhibitor. Cyclases are enzymes that catalyze the formation of cyclic nucleotides, which play crucial roles in cellular signaling pathways. By inhibiting these enzymes, tetraethylammonium acetate tetrahydrate may influence various physiological processes, making it a subject of interest in pharmacological studies .

The synthesis of tetraethylammonium acetate tetrahydrate can be achieved through several methods:

- Neutralization Reaction: Tetraethylammonium hydroxide can be neutralized with acetic acid to yield tetraethylammonium acetate.

- Salification: The reaction between tetraethylammonium bromide and sodium acetate in aqueous solution can produce tetraethylammonium acetate, followed by crystallization to obtain the tetrahydrate form.

- Hydration: The addition of water to the anhydrous form of tetraethylammonium acetate under controlled conditions can lead to the formation of the tetrahydrate.

These methods allow for the production of the compound with varying degrees of purity and hydration levels.

Tetraethylammonium acetate tetrahydrate has several applications in research:

- Laboratory Reagent: Used as a reagent in organic synthesis and analytical chemistry.

- Biochemical Studies: Employed in studies involving enzyme inhibition and cellular signaling pathways.

- Ion Transport Studies: Investigated for its role in ion transport mechanisms due to its ionic nature.

These applications highlight its importance in both academic and industrial research settings.

Research on interaction studies involving tetraethylammonium acetate tetrahydrate has focused on its effects on various biological systems. Notably, it has been studied for its:

- Inhibition of Cyclases: Understanding how it affects cyclic nucleotide levels can provide insights into cellular signaling processes.

- Membrane Permeability: Investigations into how this compound interacts with cellular membranes are crucial for understanding its transport mechanisms.

Such studies contribute to a deeper understanding of its biological implications and potential therapeutic uses.

Tetraethylammonium acetate tetrahydrate shares similarities with several other quaternary ammonium compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetraethylammonium bromide | C₈H₁₈BrN | Commonly used as a phase transfer catalyst |

| Tetrabutylammonium bromide | C₁₆H₃₄BrN | Larger alkyl groups, used in organic synthesis |

| Trimethylbenzylammonium chloride | C₁₂H₁₉ClN | Used as a surfactant and phase transfer agent |

Tetraethylammonium acetate tetrahydrate is unique due to its specific use as a cyclase inhibitor and its hydration state, which influences its solubility and reactivity compared to other similar compounds. Its distinct properties make it valuable for targeted research applications.

Molecular Architecture and Crystalline Configuration

Cation-Anion Coordination Geometry

Tetraethylammonium acetate tetrahydrate exhibits a distinctive ionic lattice structure characterized by well-defined cation-anion interactions within a hydrogen-bonded framework [1]. The compound crystallizes in the triclinic space group P ī with unit cell parameters: a = 12.327(2) Å, b = 17.196(6) Å, c = 8.753(3) Å, α = 94.28(2)°, β = 91.09(2)°, γ = 120.30(2)°, and Z = 4 [1]. The crystal structure exhibits an ordered arrangement where tetraethylammonium cations are systematically positioned between layered assemblies of acetate anions and water molecules [1].

The tetraethylammonium cation adopts a tetrahedral coordination geometry around the central nitrogen atom, with four ethyl groups extending outward in a symmetric configuration [2] [3]. Each ethyl substituent maintains characteristic carbon-nitrogen bond lengths consistent with quaternary ammonium compounds. The cation exhibits minimal conformational flexibility due to steric constraints imposed by the bulky ethyl groups, resulting in a relatively rigid molecular geometry that influences the overall packing efficiency within the crystal lattice [1].

The acetate anion demonstrates planar geometry with the carboxyl group maintaining coplanarity. The carboxylate functionality exhibits delocalized electron density across the carbon-oxygen bonds, contributing to the overall stability of the anionic component [1]. The spatial arrangement between cations and anions is governed primarily by electrostatic interactions, with the positively charged nitrogen center of the tetraethylammonium cation positioned to optimize Coulombic attraction with the negatively charged acetate oxygen atoms [1].

Hydration Layer Organization

The hydration architecture of tetraethylammonium acetate tetrahydrate represents a sophisticated three-dimensional network of water molecules integrated with the primary ionic components [1]. Each water-anion layer is constructed from an edge-sharing assembly of six independent, irregular, and non-planar polygons comprising two nonagons, two hexagons, and two pentagons [1]. This complex polygonal arrangement creates a puckered layer structure that accommodates the bulky tetraethylammonium cations while maintaining extensive hydrogen bonding interactions [1].

The four water molecules per formula unit are strategically positioned to maximize hydrogen bonding opportunities with both acetate anions and neighboring water molecules [1]. All protons in the hydrogen bonding scheme are uniquely located, indicating well-defined and stable hydrogen bond networks throughout the crystal structure [1]. The water molecules function as both hydrogen bond donors and acceptors, creating bridging interactions that stabilize the overall crystal architecture [1].

The hydration layer organization demonstrates remarkable structural complexity, with water molecules adopting multiple coordination environments depending on their specific positions within the polygonal network [1]. The puckered nature of these layers allows for optimal accommodation of the tetraethylammonium cations, which are effectively sandwiched between adjacent water-anion layers [1]. This arrangement maximizes both electrostatic interactions and hydrogen bonding while minimizing steric repulsion between the bulky organic cations [1].

Experimental Physical Properties

Phase Behavior and Thermal Transitions

Tetraethylammonium acetate tetrahydrate exhibits well-defined thermal behavior characterized by a sharp melting point in the range of 42-46°C [2] [4] [5]. This relatively low melting temperature is characteristic of hydrated quaternary ammonium salts and reflects the influence of the incorporated water molecules on the crystal lattice stability [2] [4] [5]. The compound demonstrates good thermal stability up to its melting point, with no evidence of phase transitions or decomposition below this temperature range under standard atmospheric conditions [2] [4].

The thermal transition behavior is influenced by the coordinated water molecules, which begin to participate in dynamic exchange processes as temperature increases approaching the melting point [5]. Differential scanning calorimetry studies would be required to determine precise enthalpy values for the phase transition, though such specific data are not widely reported in the literature for this compound [5]. The melting process likely involves concurrent dehydration and ionic dissociation, making it a complex thermal event rather than a simple crystalline phase transition [5].

The compound maintains structural integrity across a broad temperature range below its melting point, indicating strong intermolecular interactions within the crystal lattice [5]. Storage at room temperature is generally acceptable, though some sources recommend storage at 2-8°C to minimize potential moisture-related changes over extended periods [6]. The relatively narrow melting point range suggests good sample purity and crystalline homogeneity [2] [4] [5].

Solvation Dynamics in Polar/Nonpolar Media

The solvation behavior of tetraethylammonium acetate tetrahydrate demonstrates pronounced selectivity for polar solvents, with exceptional solubility in water reaching 100 mg/mL to produce clear, colorless solutions [2] [3]. This high aqueous solubility reflects the favorable interactions between the ionic components and water molecules, facilitated by both electrostatic interactions and hydrogen bonding capabilities [2] [3]. The dissolution process in water likely involves gradual dissociation of the crystalline hydrate structure with concurrent solvation of the individual ionic species [7].

In polar organic solvents, the compound exhibits variable solubility depending on the specific solvent properties, particularly the dielectric constant and hydrogen bonding capability [7]. Solvents such as methanol and ethanol can dissolve the compound to some extent, though typically with lower solubility compared to water [7]. The presence of the hydrated water molecules in the crystal structure influences the solvation dynamics, as these waters must be displaced or integrated into the new solvation environment during dissolution [7].

Nonpolar solvents demonstrate minimal compatibility with tetraethylammonium acetate tetrahydrate due to the ionic nature of the compound and the presence of hydrophilic water molecules [7]. The lack of favorable interactions between the ionic components and nonpolar media results in negligible solubility in hydrocarbons and other nonpolar organic solvents [7]. This selective solvation behavior makes the compound particularly useful in aqueous-based applications while limiting its utility in nonpolar reaction media [7].

Hygroscopicity and Atmospheric Stability

Tetraethylammonium acetate tetrahydrate exhibits notable hygroscopic properties, readily absorbing moisture from the atmosphere under ambient conditions [8]. This hygroscopic behavior is attributed to the presence of both ionic components and coordinated water molecules, which create favorable interaction sites for additional water uptake [8]. The compound's ability to absorb atmospheric moisture can lead to gradual changes in crystal morphology and potentially affect its handling and storage characteristics [8].

Under normal atmospheric conditions, the compound demonstrates reasonable stability, though prolonged exposure to high humidity environments may result in additional water uptake beyond the tetrahydrate stoichiometry [8]. The hygroscopic nature necessitates careful storage conditions, preferably in sealed containers with appropriate desiccant materials to maintain consistent hydration levels [8] [6]. Some commercial sources recommend storage at controlled temperatures (2-8°C) to minimize moisture-related changes [6].

The atmospheric stability is generally good under controlled conditions, with the compound maintaining its crystalline integrity and chemical composition for extended periods when properly stored [8] [6]. However, the hygroscopic properties require consideration in analytical applications where precise water content is critical [8]. Environmental factors such as temperature fluctuations and humidity variations can influence the equilibrium hydration state, potentially affecting the compound's physical and chemical properties [8].

Reactivity Profile Analysis

pH-Dependent Dissociation Characteristics

The pH-dependent behavior of tetraethylammonium acetate tetrahydrate is governed by the weak acid nature of the acetate component and the pH-neutral character of the tetraethylammonium cation [9] [10]. In aqueous solution, the compound completely dissociates to form tetraethylammonium cations and acetate anions, with the acetate functionality exhibiting basic behavior due to its conjugate base relationship to acetic acid [10] [11]. The equilibrium between acetate ions and acetic acid molecules is pH-dependent, following the Henderson-Hasselbalch relationship for weak acid-base systems [10] [11].

At neutral pH conditions (around pH 7), the acetate anion predominates in solution, consistent with the pKa of acetic acid (approximately 4.75) [10] [11]. As solution pH decreases below the pKa value, protonation of acetate anions becomes increasingly favorable, leading to formation of molecular acetic acid [10] [11]. Conversely, at higher pH values, the acetate form is strongly favored, contributing to the buffering capacity of solutions containing this compound [10] [11].

The tetraethylammonium cation remains essentially unchanged across the physiological pH range, acting as a spectator ion that does not participate in acid-base equilibria [9] [10]. This pH-independent behavior of the cation makes tetraethylammonium acetate tetrahydrate particularly useful in applications where a stable cationic component is required across varying pH conditions [9] [10]. The overall solution pH of dissolved tetraethylammonium acetate tetrahydrate typically ranges slightly above neutral due to the basic nature of the acetate anion [10].

Redox Behavior in Electrochemical Systems

Tetraethylammonium acetate tetrahydrate demonstrates limited direct redox activity under standard electrochemical conditions, with neither the tetraethylammonium cation nor the acetate anion readily participating in electron transfer processes at moderate potentials [12] [13]. The tetraethylammonium cation exhibits high electrochemical stability across a wide potential window, making it particularly valuable as a supporting electrolyte component in electrochemical experiments [12] [13]. This electrochemical inertness allows the compound to enhance solution conductivity without interfering with primary redox processes of interest [12].

In specialized electrochemical applications, tetraethylammonium compounds can participate in electrode reactions at extreme potentials, though such conditions typically exceed those encountered in routine analytical applications [13] [14]. The quaternary ammonium structure provides inherent resistance to both oxidation and reduction processes, contributing to the compound's utility in electrochemical systems requiring chemically inert supporting electrolytes [12] [13].

The acetate component may undergo electrochemical transformations under specific conditions, particularly in organic electrochemical systems where acetate-based electrolytes are employed [14]. However, under aqueous conditions and moderate potentials, the acetate anion typically remains electrochemically inactive [13] [14]. The combination of electrochemically stable cation and relatively inert anion makes tetraethylammonium acetate tetrahydrate suitable for use in various electrochemical applications where minimal interference with primary redox processes is desired [12] [13].

Advanced Spectroscopic Fingerprinting

Vibrational Mode Analysis via Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy of tetraethylammonium acetate tetrahydrate reveals characteristic vibrational modes that provide detailed structural information about the molecular components and their interactions [15] [16]. The spectrum exhibits prominent bands corresponding to the acetate functionality, including the asymmetric carboxylate stretch typically observed around 1600-1650 cm⁻¹ and the symmetric carboxylate stretch near 1400-1450 cm⁻¹ [15] [17]. These carboxylate stretching frequencies are sensitive to the local chemical environment and hydrogen bonding interactions with water molecules in the crystal structure [15] [17].

The water molecules coordinated within the crystal lattice contribute distinctive features to the infrared spectrum, including broad O-H stretching bands in the 3200-3600 cm⁻¹ region and H-O-H bending modes around 1600-1650 cm⁻¹ [15] [18]. The broadness and exact frequencies of these water-related bands provide information about the strength and geometry of hydrogen bonding interactions within the hydrated crystal structure [15] [18]. The overlap between water bending modes and acetate stretching frequencies requires careful spectral deconvolution for detailed analysis [15].

The tetraethylammonium cation contributes characteristic alkyl C-H stretching bands in the 2800-3000 cm⁻¹ region, along with C-H bending and rocking modes in the fingerprint region below 1500 cm⁻¹ [15] [16]. The methyl groups of the ethyl substituents produce distinct C-H stretching and deformation bands that can be differentiated from the methylene components through careful spectral analysis [15] [16]. The nitrogen-carbon stretching modes of the quaternary ammonium center typically appear in the 1000-1200 cm⁻¹ region, though these may overlap with other skeletal vibrations [15].

Quadrupolar Nuclear Magnetic Resonance Signature Interpretation

Quadrupolar nuclear magnetic resonance spectroscopy of tetraethylammonium acetate tetrahydrate focuses primarily on the nitrogen-14 nucleus within the quaternary ammonium center, though practical applications are limited by the quadrupolar nature of this nucleus [19] [20]. The ¹⁴N nucleus possesses a nuclear spin of 1, resulting in quadrupolar interactions that can broaden spectral lines and complicate interpretation compared to spin-½ nuclei [19] [20]. However, under favorable conditions, ¹⁴N nuclear magnetic resonance can provide valuable information about the electronic environment of the nitrogen center and its coordination geometry [19].

The chemical shift of the ¹⁴N nucleus in tetraethylammonium compounds is influenced by the electronic shielding effects of the four ethyl substituents and the overall molecular environment [19] [20]. In the crystalline hydrate form, additional shielding effects may arise from the specific crystal packing arrangement and intermolecular interactions with water molecules and acetate anions [19]. The quadrupolar coupling constant provides information about the electric field gradient at the nitrogen nucleus, which is related to the symmetry and electronic distribution around the nitrogen center [19].

Practical ¹⁴N nuclear magnetic resonance measurements on tetraethylammonium acetate tetrahydrate require specialized techniques and equipment due to the inherent challenges associated with quadrupolar nuclei [19] [20]. Alternative approaches using ¹⁵N-labeled compounds or indirect detection methods may provide more reliable structural information, though such specialized studies are not commonly reported for this compound [19] [20]. The limited availability of quadrupolar nuclear magnetic resonance data reflects both technical challenges and the specialized nature of such measurements [19].

Crystallographic Insights from X-ray Diffraction Patterns

X-ray diffraction analysis of tetraethylammonium acetate tetrahydrate provides comprehensive structural information about the crystalline arrangement and molecular packing [1] [21]. The compound crystallizes in the triclinic space group P ī, indicating a relatively low symmetry crystal system that allows for complex hydrogen bonding networks and molecular arrangements [1]. The unit cell parameters reveal a layered structure with distinct spatial separation between different molecular components [1].

The diffraction pattern exhibits characteristic reflections corresponding to the periodic arrangement of tetraethylammonium cations, acetate anions, and water molecules within the crystal lattice [1] [21]. High-resolution diffraction data allow for precise determination of atomic positions, bond lengths, and bond angles throughout the structure [1]. The refinement of the crystal structure to an R-factor of 0.060 indicates good agreement between observed and calculated diffraction intensities, confirming the accuracy of the structural model [1].

Powder diffraction patterns of tetraethylammonium acetate tetrahydrate would exhibit characteristic peak positions and intensities that serve as a fingerprint for this specific hydrated form [21] [22]. The diffraction peaks reflect the periodic spacing of crystallographic planes, with peak positions determined by the unit cell parameters and peak intensities influenced by the atomic arrangement within the unit cell [21] [22]. Comparison with calculated powder patterns based on the single-crystal structure provides validation of sample purity and crystalline phase identification [21] [22].

Laboratory-Scale Preparation Protocols

Precursor Selection and Stoichiometric Balance

The synthesis of tetraethylammonium acetate tetrahydrate requires careful selection of precursor materials to achieve optimal stoichiometric balance and high-purity products. The fundamental synthesis pathways involve quaternization reactions between tertiary amines and alkylating agents, followed by specific methodologies for acetate incorporation [1] [2].

Primary Precursor Systems:

The classical Menschutkin reaction represents the most widely utilized approach for tetraethylammonium salt synthesis. This bimolecular nucleophilic substitution reaction (SN2) involves triethylamine as the tertiary amine precursor and ethyl halides as quaternizing agents [3] [4]. The reaction mechanism proceeds through simultaneous bond formation and breaking, where the carbon-halide bond breaks as the new nitrogen-carbon bond forms during the transition state [3].

Stoichiometric Optimization Parameters:

Research demonstrates that precise stoichiometric control significantly impacts product yield and purity. The optimal molar ratio of triethylamine to ethyl halide ranges from 1:1 to 1:1.1, with slight excess of the halide improving conversion efficiency [3]. Temperature control between 50-100°C facilitates complete conversion while minimizing side reactions [5].

For acetate incorporation, two primary pathways exist: direct synthesis using acetate-containing quaternizing agents or metathesis reactions. The neutralization approach using tetraethylammonium hydroxide and acetic acid provides excellent stoichiometric control with yields typically exceeding 95% [6] [7]. The reaction conditions require careful pH monitoring to maintain optimal 1:1 stoichiometry between the hydroxide and acetate components.

Solvent Selection Impact:

Solvent choice profoundly affects reaction kinetics and product formation. Chloroform, with its relatively low dielectric constant (ε = 4.81), provides optimal conditions for quaternary ammonium salt precipitation while minimizing unwanted side reactions [3]. The low polarity environment facilitates product separation through selective precipitation, significantly simplifying purification protocols.

Alternative solvent systems include acetonitrile for enhanced reaction rates and water-based systems for environmentally friendly synthesis. Water-based neutralization reactions achieve 98% yields under optimized conditions with reaction times of 2-3 hours at 70-80°C [8].

Crystallization Control Strategies

Crystallization control represents a critical aspect of tetraethylammonium acetate tetrahydrate synthesis, directly impacting product purity, stability, and morphology. The tetrahydrate form exhibits specific crystal packing arrangements that require controlled nucleation and growth conditions [9] [10].

Temperature-Controlled Crystallization:

Systematic temperature control provides the most reliable method for achieving high-quality crystals. The optimal crystallization protocol involves dissolving the crude product at elevated temperatures (80-90°C) followed by controlled cooling at rates of 0.5-1°C per minute [11]. This controlled cooling promotes formation of large, well-formed crystals with purities ranging from 95-99% [12].

The crystallization process benefits from temperature cycling, where brief heating phases (5-10°C above dissolution temperature) followed by slow cooling enhances crystal quality. Multiple recrystallization cycles using this protocol consistently achieve purities exceeding 97% [13].

Solvent System Optimization:

The choice of crystallization solvent significantly influences crystal morphology and hydration state. Mixed solvent systems, particularly chloroform followed by hexane or diethyl ether addition, promote selective precipitation of pure product while removing impurities [3]. The antisolvent addition technique using ethanol or acetone creates supersaturation conditions conducive to fine crystal formation [5].

Water content control proves essential for maintaining the tetrahydrate form. Controlled humidity environments (50-60% relative humidity) during crystallization prevent dehydration while avoiding excessive water incorporation that could compromise crystal structure [12].

Seeding and Nucleation Control:

Strategic seeding with pre-formed crystal nuclei provides uniform crystal size distribution and improved batch-to-batch consistency. Seed crystals, typically 0.1-0.5% by weight of the total product, initiate controlled nucleation while preventing spontaneous nucleation that leads to irregular crystal morphology [11].

pH control during crystallization maintains optimal conditions for tetrahydrate formation. Buffer systems maintaining pH between 6-8 ensure stable hydrate formation while preventing decomposition or alternative polymorphic forms [10].

Industrial Production Techniques

Scalability Challenges and Solutions

Industrial production of tetraethylammonium acetate tetrahydrate presents unique challenges related to heat management, mass transfer limitations, and safety considerations. The transition from laboratory to industrial scale requires comprehensive process redesign to maintain product quality while achieving economic viability [14] [15].

Heat Management Systems:

Industrial-scale quaternization reactions generate significant exothermic heat, requiring sophisticated heat removal systems. Continuous stirred tank reactors equipped with external heat exchangers provide optimal temperature control during large-batch synthesis [14]. The heat removal capacity must accommodate reaction enthalpies of approximately 60-80 kJ/mol while maintaining temperatures within ±2°C of target values.

Advanced process control systems utilizing predictive algorithms monitor reaction progression through real-time temperature and concentration measurements. These systems automatically adjust cooling rates and reagent addition rates to maintain optimal reaction conditions throughout the batch cycle [16].

Mass Transfer Optimization:

Large-scale reactors face mass transfer limitations that significantly impact reaction efficiency and product quality. Enhanced mixing systems utilizing multiple impeller configurations ensure adequate mass transfer rates between reactant phases [15]. The Reynolds number requirements typically exceed 10,000 to achieve turbulent mixing conditions necessary for uniform reactant distribution.

Continuous processing offers advantages for large-scale production, particularly for the quaternization step. Pipe reactors operating at 120-350°C with controlled residence times of 5-20 minutes achieve conversion efficiencies comparable to batch systems while providing better heat management [14].

Safety and Environmental Considerations:

Industrial production requires comprehensive safety measures addressing the handling of quaternizing agents and organic solvents. Closed-loop systems minimize worker exposure while preventing environmental release of volatile organic compounds. Advanced scrubbing systems capture and neutralize any fugitive emissions [16].

The implementation of inherently safer process alternatives, such as water-based synthesis routes, reduces safety risks associated with flammable solvents. These processes operate at atmospheric pressure with reduced fire and explosion hazards [7].

Purity Enhancement Methodologies

Industrial purity requirements typically mandate product purities exceeding 96% for pharmaceutical and electronic applications. Multiple purification strategies operate in sequence to achieve these stringent specifications [17] [18].

Multi-Stage Purification Systems:

Industrial purification protocols employ sequential operations combining different separation mechanisms. The initial crude product undergoes recrystallization using optimized solvent systems, followed by ion exchange chromatography to remove residual ionic impurities [17]. This two-stage approach consistently achieves purities exceeding 98%.

Advanced purification systems incorporate membrane filtration for removing particulate matter and low molecular weight impurities. Ultrafiltration membranes with molecular weight cutoffs of 1,000-5,000 Da effectively separate quaternary ammonium products from unreacted starting materials [19].

Analytical Control Systems:

Real-time analytical monitoring ensures consistent product quality throughout the purification process. High-performance liquid chromatography systems equipped with conductivity detection provide continuous monitoring of product purity and impurity profiles [20]. These systems automatically adjust process parameters to maintain target specifications.

Quality control protocols include comprehensive impurity profiling using mass spectrometry and nuclear magnetic resonance spectroscopy. These analytical methods detect trace impurities at levels below 0.1%, ensuring compliance with pharmaceutical-grade specifications [21].

Process Integration:

Integrated purification systems combine multiple unit operations within continuous processing schemes. Counter-current extraction systems coupled with crystallization units provide high-purity products with minimal waste generation [22]. These integrated approaches reduce processing costs while maintaining strict quality standards.

Solvent recovery systems operating at 95-99% efficiency minimize waste generation and reduce operating costs. Distillation columns equipped with advanced packing materials achieve efficient separation of organic solvents for recycling back to the synthesis process [23].

Green Synthesis Innovations

Solvent Recovery Systems

Environmental considerations drive the development of sustainable synthesis protocols that minimize waste generation and energy consumption. Solvent recovery systems represent a critical component of green synthesis strategies for tetraethylammonium acetate tetrahydrate production [24] [25].

Advanced Distillation Systems:

High-efficiency distillation columns achieve solvent recovery rates exceeding 95% while maintaining solvent purity suitable for process recycling [23]. Structured packing materials provide enhanced mass transfer efficiency, reducing energy requirements by 30-40% compared to conventional distillation systems.

Heat integration schemes capture waste heat from reaction systems to power distillation operations. Heat exchanger networks reduce overall energy consumption by 40-60% while maintaining optimal separation performance [23]. These systems demonstrate economic payback periods of 2-3 years in industrial applications.

Membrane-Based Separation:

Advanced membrane technologies offer energy-efficient alternatives to conventional distillation for solvent recovery. Pervaporation membranes selectively remove water from organic solvents, achieving purification levels suitable for process recycling [26]. These systems operate at lower temperatures, reducing energy consumption by 50-70% compared to distillation.

Organic solvent nanofiltration provides selective separation of quaternary ammonium products from organic solvents. These systems achieve concentration factors of 10-50 while maintaining product quality, significantly reducing solvent requirements [26].

Ionic Liquid Recycling:

Triethylammonium acetate demonstrates exceptional recyclability as a reaction medium, maintaining catalytic activity through 10 successive reaction cycles [25] [27]. The ionic liquid recovery involves simple water extraction followed by vacuum drying to remove residual water.

The recycling protocol achieves 90-95% recovery efficiency with no apparent loss of catalytic activity or selectivity [25]. This approach eliminates the need for conventional organic solvents while providing enhanced reaction rates and selectivity for specific transformations.

Energy-Efficient Process Design

Energy efficiency represents a primary consideration in sustainable process design for tetraethylammonium acetate tetrahydrate synthesis. Multiple strategies address energy consumption reduction while maintaining product quality and production rates [24] [28].

Microwave-Assisted Synthesis:

Microwave heating provides energy-efficient alternatives to conventional heating methods, reducing reaction times from hours to minutes while maintaining high yields [5]. Microwave-assisted quaternization reactions achieve 90-95% energy savings compared to conventional heating methods.

The selective heating mechanism of microwave irradiation provides uniform temperature distribution throughout the reaction medium, eliminating hot spots that can lead to side reactions [5]. This enhanced temperature control improves product selectivity while reducing energy consumption.

Process Intensification:

Continuous processing offers significant energy advantages over batch operations through improved heat integration and reduced equipment size. Continuous stirred tank reactor cascades achieve higher conversion efficiencies with reduced energy input per unit product [15].

Reactive distillation combines reaction and separation operations within single unit operations, reducing capital and operating costs while improving energy efficiency. These integrated systems demonstrate energy savings of 30-50% compared to conventional sequential operations [14].

Heat Integration Networks:

Systematic heat integration identifies opportunities for waste heat recovery throughout the production process. Pinch analysis techniques optimize heat exchanger networks to minimize external utility requirements [23]. These optimized systems achieve energy savings of 30-50% with payback periods of 2-4 years.

Process heat pumps recover low-grade waste heat for use in downstream operations. These systems utilize process waste heat to power purification operations, reducing overall energy consumption by 25-40% [23].

Alternative Energy Sources:

Solar thermal systems provide renewable energy for heating operations in climates with adequate solar resources. Concentrated solar power systems achieve temperatures suitable for synthesis operations while reducing carbon footprint [28].

Biomass-derived energy sources offer sustainable alternatives for process heating requirements. Combined heat and power systems utilizing biomass feedstocks provide both process heat and electrical power with reduced environmental impact [28].

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable